Benzyl 5-amino-1H-pyrrole-2-carboxylate
Description
Benzyl 5-amino-1H-pyrrole-2-carboxylate is a pyrrole-based heterocyclic compound featuring a benzyl ester group at position 2 and an amino (-NH2) substituent at position 5 of the pyrrole ring. This structure confers unique reactivity and functional versatility, making it valuable in organic synthesis, medicinal chemistry, and materials science. The amino group enhances nucleophilicity and hydrogen-bonding capacity, while the benzyl ester provides steric protection for the carboxylate moiety, enabling selective deprotection strategies.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
benzyl 5-amino-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c13-11-7-6-10(14-11)12(15)16-8-9-4-2-1-3-5-9/h1-7,14H,8,13H2 |
InChI Key |
HNZXECNOKFSOMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-amino-1H-pyrrole-2-carboxylate typically involves the condensation of a pyrrole derivative with an appropriate benzyl ester. One common method is the reaction of 5-amino-1H-pyrrole-2-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-amino-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Nitro derivatives of the pyrrole ring.
Reduction: Benzyl 5-amino-1H-pyrrole-2-methanol.
Substitution: Various alkyl or aryl-substituted pyrrole derivatives.
Scientific Research Applications
Benzyl 5-amino-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Benzyl 5-amino-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between Benzyl 5-amino-1H-pyrrole-2-carboxylate and related compounds:
Key Observations:
- Amino vs. This makes the former more reactive in amidation or diazotization reactions .
- Chlorinated Derivatives : Methyl 5-(3-chlorobenzyl)-1H-pyrrole-2-carboxylate () exhibits increased lipophilicity due to the chlorobenzyl group, which may enhance membrane permeability in biological systems but reduce solubility in polar solvents .
- Steric and Chiral Effects: The indole- and methoxycarbonylamino-substituted compound () demonstrates how bulky substituents and chiral centers (4R,5R) can direct stereoselective reactions, such as asymmetric cycloadditions .
Spectroscopic and Analytical Data
- NMR Trends: Amino Group: Expected NH2 protons resonate at δ ~5–6 ppm (1H NMR), with adjacent carbons deshielded due to electron-withdrawing effects . Hydroxyethyl Group: Hydroxyl protons (δ ~1–2 ppm) and methylene signals (δ ~3–4 ppm) dominate in ’s compound . Chlorobenzyl Group: Aromatic protons in the δ 7–8 ppm range (1H NMR) and a chlorine atom-induced downfield shift in <sup>13</sup>C NMR .
- Mass Spectrometry : HRMS data for ’s compound confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 527.2284), a benchmark for validating analogous structures .
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